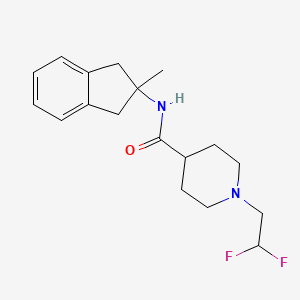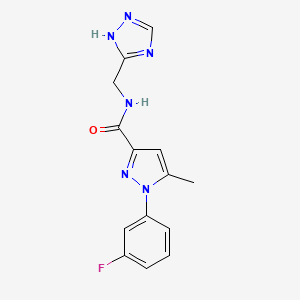
1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide, also known as DPI-3290, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway. 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide has also been found to interact with various receptors, including the sigma-1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and differentiation. 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide has also been shown to have anti-inflammatory and antioxidant effects and may have potential use in treating inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide is its potential therapeutic applications in various fields. 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide. One potential direction is to further investigate its mechanism of action and its interactions with various receptors and signaling pathways. Another potential direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties to enhance its efficacy and bioavailability.
Métodos De Síntesis
The synthesis of 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide involves a multistep process that includes the reaction of 2-methyl-1,3-dihydroindene with piperidine-4-carboxylic acid, followed by the introduction of difluoroethyl substituent using a Grignard reagent. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide has been found to inhibit the growth of cancer cells and may have potential use as an anticancer agent. In immunology, 1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide has been shown to modulate the immune response and may have potential use in treating autoimmune diseases.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-N-(2-methyl-1,3-dihydroinden-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O/c1-18(10-14-4-2-3-5-15(14)11-18)21-17(23)13-6-8-22(9-7-13)12-16(19)20/h2-5,13,16H,6-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAJMXFMKZHHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)NC(=O)C3CCN(CC3)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B6624853.png)
![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)
![1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6624891.png)
![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)
![3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B6624901.png)


![1-(2,2-difluoroethyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6624914.png)
![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![1-(2,2-difluoroethyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)piperidine-4-carboxamide](/img/structure/B6624927.png)
![(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)
![ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6624942.png)